molecular formula C22H27N3O5S B2373983 3-(4-(N,N-dimethylsulfamoyl)benzamido)cyclohexyl phenylcarbamate CAS No. 1351660-41-7

3-(4-(N,N-dimethylsulfamoyl)benzamido)cyclohexyl phenylcarbamate

Cat. No.: B2373983
CAS No.: 1351660-41-7
M. Wt: 445.53
InChI Key: CFTXDIMYRVKYPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(N,N-dimethylsulfamoyl)benzamido)cyclohexyl phenylcarbamate is a chemical compound that has garnered attention in the field of medical research due to its potential therapeutic applications. This compound is known for its complex structure, which includes a cyclohexyl ring, a phenylcarbamate group, and a benzamido group with a dimethylsulfamoyl substituent.

Scientific Research Applications

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound has been investigated for its potential biological activity, including its interactions with proteins and enzymes.

    Medicine: Research has focused on its potential therapeutic effects, such as its ability to modulate biological pathways and its use in drug development.

    Industry: It may be used in the production of pharmaceuticals and other chemical products.

Preparation Methods

The synthesis of 3-(4-(N,N-dimethylsulfamoyl)benzamido)cyclohexyl phenylcarbamate involves multiple steps, typically starting with the preparation of the benzamido and phenylcarbamate intermediates. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can alter the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions

Mechanism of Action

The mechanism by which 3-(4-(N,N-dimethylsulfamoyl)benzamido)cyclohexyl phenylcarbamate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

When compared to other similar compounds, 3-(4-(N,N-dimethylsulfamoyl)benzamido)cyclohexyl phenylcarbamate stands out due to its unique combination of functional groups and its potential therapeutic applications. Similar compounds may include other benzamido or phenylcarbamate derivatives, each with their own distinct properties and uses .

Properties

IUPAC Name

[3-[[4-(dimethylsulfamoyl)benzoyl]amino]cyclohexyl] N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-25(2)31(28,29)20-13-11-16(12-14-20)21(26)23-18-9-6-10-19(15-18)30-22(27)24-17-7-4-3-5-8-17/h3-5,7-8,11-14,18-19H,6,9-10,15H2,1-2H3,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTXDIMYRVKYPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.